7-Bromo-2,3-dimethyl-1-benzothiophene

Cross-coupling Benzothiophene functionalization Medicinal chemistry building blocks

7-Bromo-2,3-dimethyl-1-benzothiophene is a heterocyclic building block belonging to the benzothiophene class, characterized by a bromine substituent at the 7-position and methyl groups at the 2- and 3-positions of the thiophene ring. This specific substitution pattern is critical for its role as a regioselective intermediate in palladium-catalyzed cross-coupling reactions, where the bromine serves as a leaving group for C–N and C–C bond formation while the methyl groups block alternative reactive sites and modulate electronic properties.

Molecular Formula C10H9BrS
Molecular Weight 241.15 g/mol
CAS No. 204980-74-5
Cat. No. B1626122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dimethyl-1-benzothiophene
CAS204980-74-5
Molecular FormulaC10H9BrS
Molecular Weight241.15 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC=C2Br)C
InChIInChI=1S/C10H9BrS/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3
InChIKeyZWAGRKBMKKSXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,3-dimethyl-1-benzothiophene (CAS 204980-74-5) – Sourcing & Differentiation Guide for C10H9BrS Building Blocks


7-Bromo-2,3-dimethyl-1-benzothiophene is a heterocyclic building block belonging to the benzothiophene class, characterized by a bromine substituent at the 7-position and methyl groups at the 2- and 3-positions of the thiophene ring [1]. This specific substitution pattern is critical for its role as a regioselective intermediate in palladium-catalyzed cross-coupling reactions, where the bromine serves as a leaving group for C–N and C–C bond formation while the methyl groups block alternative reactive sites and modulate electronic properties [2]. The compound's molecular formula is C10H9BrS with a molecular weight of 241.15 g/mol and a computed LogP of 4.28, placing it in a favorable lipophilicity range for medicinal chemistry scaffold diversification [1].

Why C10H9BrS Isomer and Halogen Selection Is Non-Trivial for Coupling-Dependent Synthetic Routes


Interchanging 7-bromo-2,3-dimethyl-1-benzothiophene with its 5-bromo isomer, 7-chloro analog, or non-halogenated parent compound fundamentally alters or abolishes the intended reactivity in cross-coupling sequences. The 7-position places the bromine ortho to the ring sulfur, creating a distinct electronic environment compared to the 5-position, which affects oxidative addition rates with palladium catalysts [1]. The bromine atom provides an optimal balance of reactivity and stability for Buchwald–Hartwig and Suzuki couplings, whereas the chloro analog exhibits lower reactivity and the iodo analog introduces greater cost and light sensitivity without proportional yield benefits in published procedures [2]. The 2,3-dimethyl substitution is not merely a blocking strategy; it contributes to the lipophilicity (cLogP ~4.4) and metabolic stability of downstream products, making the building block a strategic choice rather than a generic starting material [3].

Head-to-Head Builder Reactivity & Property Data for C10H9BrS Procurement Decisions


Regioselective Buchwald–Hartwig C–N Coupling Performance: 7-Br vs. 7-NH2 vs. 5-Br Entry

In published procedures, 7-bromo-2,3-dimethylbenzo[b]thiophene serves as the preferred electrophilic coupling partner for Buchwald–Hartwig amination with substituted anilines and aminopyridines, yielding 7-aryl/heteroarylamino products in moderate to good yields [1]. The 7-amino analog requires a reverse coupling strategy with bromobenzenes, demonstrating complementary but distinct reactivity. Critically, the 5-bromo isomer has been explored in parallel Suzuki and C–N cross-coupling sequences, but the 7-bromo isomer is specifically documented for generating the 7-aminated antioxidant series that established SAR via EC50 determinations across four assay methods [1]. The availability of both 5- and 7-bromo isomers in the same synthetic study highlights that the 7-bromo isomer is not interchangeable; the amination site directly determines the biological activity profile of the resulting diarylamines.

Cross-coupling Benzothiophene functionalization Medicinal chemistry building blocks

Lipophilicity (cLogP) Headroom vs. Non-Halogenated Parent for Fragment-Based Drug Design

The introduction of a bromine atom at the 7-position increases the computed XLogP3 of the benzothiophene scaffold from approximately 3.8 (2,3-dimethylbenzothiophene) to 4.4 (7-bromo-2,3-dimethylbenzothiophene) [1][2]. This 0.6 log unit increase in lipophilicity is significant within the context of fragment-based lead generation, where the Rule of Three (Ro3) recommends cLogP ≤ 3. While the 7-bromo compound exceeds Ro3 guidelines, it occupies a well-characterized lipophilicity range for fragment-to-lead optimization, wherein the bromine also serves as a heavy atom for X-ray crystallographic phasing. The 7-chloro analog (cLogP ~4.1) and 7-iodo analog (cLogP ~4.8) offer incremental logP adjustments, with the bromo compound providing the median value.

Physicochemical properties Fragment-based drug discovery Lead-likeness

Boiling Point Differential vs. Non-Halogenated Parent for Purification Planning

7-Bromo-2,3-dimethyl-1-benzothiophene exhibits a predicted boiling point of 324.7 ± 37.0 °C . This represents a substantial increase over the non-halogenated 2,3-dimethylbenzothiophene (boiling point ~280–290 °C, estimated from molecular weight and structure), introducing distinct requirements for distillation or chromatographic purification in scale-up contexts. The higher boiling point is consistent with the increased molecular weight (241.15 vs. 162.25 g/mol) and polarizability imparted by the bromine substituent.

Physical properties Purification Process chemistry

Topological Polar Surface Area (TPSA) Parity Across Bromo Isomers with Divergent Coupling Outcomes

Both 7-bromo-2,3-dimethyl-1-benzothiophene and its 5-bromo isomer share identical TPSA (28.2 Ų) and cLogP (4.28) [1]. This computational parity means that these parameters alone cannot guide isomer selection for permeability or oral absorption predictions. However, the positional difference in the bromine atom leads to divergent reactivity in cross-coupling and distinct biological activity in downstream products [2]. This underscores that procurement decisions must be driven by the intended substitution pattern at the target scaffold position rather than by computational ADME surrogates.

Medicinal chemistry design Computational ADME Isomer comparison

Bromine as a Heavy Atom for Crystallographic Phasing: Advantage Over 7-Chloro and 7-Fluoro Analogs

The presence of bromine (atomic number 35) provides anomalous scattering signal suitable for experimental phasing in protein crystallography, a feature leveraged when this scaffold is incorporated into fragment libraries [1]. Compared to the 7-chloro analog (Cl, Z=17), bromine offers significantly stronger anomalous signal at Cu Kα wavelength, and compared to the 7-iodo analog (I, Z=53), bromine avoids excessive absorption effects while still providing robust phasing power. The 7-bromo substitution is therefore strategically positioned as the practical midpoint for crystallographic applications, a property not shared by the 5-bromo isomer when the target binding mode requires 7-position vector elaboration.

Structural biology X-ray crystallography Fragment screening

High-Value Application Scenarios for 7-Bromo-2,3-dimethyl-1-benzothiophene (CAS 204980-74-5) in Drug Discovery & Chemical Biology


Synthesis of C7-Aminated Benzothiophene Libraries for Antioxidant SAR Studies

Research teams engaged in developing antioxidant agents based on the benzothiophene scaffold can utilize 7-bromo-2,3-dimethyl-1-benzothiophene as the sole electrophilic partner in Buchwald–Hartwig C–N cross-coupling to generate diverse 7-aryl/heteroarylamino derivatives. The published protocol using Pd(OAc)₂/rac-BINAP or Xantphos with Cs₂CO₃ in toluene at 100 °C has been validated on substituted anilines and aminopyridines, producing compounds with measurable EC₅₀ values across DPPH radical scavenging, reducing power, erythrocyte hemolysis inhibition, and lipid peroxidation inhibition assays [1]. This scenario is not accessible using the 5-bromo isomer, which directs coupling to a different position.

Fragment-Based Drug Discovery with Crystallographic Phasing via Bromine Anomalous Signal

When the 7-position of the benzothiophene core is identified as a vector for fragment elaboration in a protein binding pocket, the 7-bromo compound serves a dual function: it provides a synthetic handle for structure–activity relationship expansion and simultaneously acts as an intrinsic heavy atom for experimental phasing in X-ray crystallography [2]. The anomalous scattering factor of bromine (f″ ~1.28 e⁻ at Cu Kα) is sufficient for sulfur-SAD phasing, enabling rapid structure determination without soaking or co-crystallization with additional heavy-atom reagents. This scenario highlights the advantage of bromine over chlorine for phasing applications.

Precursor to 7-Boronic Acid and Subsequent Suzuki Coupling for Dehydroamino Acid Conjugates

Via bromine–lithium exchange followed by reaction with trialkylborates, 7-bromo-2,3-dimethylbenzo[b]thiophene can be converted to the corresponding 7-boronic acid [3]. This boronic acid serves as a coupling partner in stereoretentive Suzuki reactions with (E)- or (Z)-β-bromodehydroaminobutyric acid methyl esters, enabling the synthesis of sulfur analogs of β-methyldehydrotryptophan. Such conjugates are of interest for incorporation into conformationally constrained peptides. The 5-bromo isomer also yields a boronic acid, but the coupling products are constitutionally isomeric, leading to distinct conformational properties in peptide contexts.

Development of Benzothiophene-Derived BET Bromodomain Inhibitor Intermediates

Recent patent literature (US20250221977) describes novel benzothiophene derivatives as BET bromodomain inhibitors for oncology and inflammatory disease applications [4]. While the 7-bromo-2,3-dimethyl compound is not the final active pharmaceutical ingredient, its 2,3-dimethyl-7-halogen substitution pattern aligns with the core structures claimed in Chemical Formula 1 of this patent family. Procurement of the 7-bromo building block enables medicinal chemistry teams to access this intellectual property space via late-stage diversification, positioning research programs to compete in the BET inhibitor field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3-dimethyl-1-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.